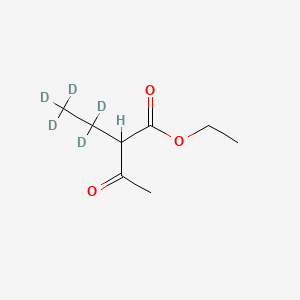

2-乙酰丁酸-d5 乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetylbutanoic-d5 Acid Ethyl Ester, also known as Ethyl 2-Acetylbutanoate-d5 or Ethyl 2-Ethyl-d5-3-oxobutanoate, is a stable isotope-labelled compound . It has a molecular formula of C8H9D5O3 and a molecular weight of 163.23 . It appears as a colourless liquid .

Molecular Structure Analysis

The InChI key for 2-Acetylbutanoic-d5 Acid Ethyl Ester is OKANYBNORCUPKZ-SGEUAGPISA-N . The canonical SMILES structure is CCC(C(=O)C)C(=O)OCC . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis

Esters, including 2-Acetylbutanoic-d5 Acid Ethyl Ester, typically undergo a reaction called hydrolysis, which is the breaking of the ester bond in the presence of water . This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

2-Acetylbutanoic-d5 Acid Ethyl Ester is a colourless liquid . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20°C .科学研究应用

有机合成和化学分析

- 通过气相色谱-质谱 (GC-MS) 分析密切相关的衍生物 2-乙酰己酸乙酯,阐明了其在麻醉剂、香料和药用化合物合成中的用途。此技术有助于识别主要产率和副产物,展示了该化合物在化学合成和分析中的重要性 (W. Ming, 2007).

药物化学和药物合成

- 5-乙酰-1H-吡唑-3-羧酸乙酯是合成潜在重磅炸弹药物达罗鲁胺的中间体,突出了乙酯衍生物在新疗法开发中的作用。一种安全且无金属的制备工艺例证了这些化合物在创建更有效和可持续的药物合成方法中的重要性 (Bence Szilágyi et al., 2022).

香精香料工业

- 乙酸乙酯是一种短链酯,在食品、饮料和溶剂工业中得到应用,其微生物生产展示了传统不可持续工艺的替代方案。利用脂肪酶和酵母中的代谢工程将乙醇和乙酸生物催化为乙酸乙酯的研究,为合成乙酸乙酯和相关酯类提供了可持续的方法 (Shangjie Zhang et al., 2020).

先进材料

- 癸酸 2-噻吩-3-基乙酯的导电聚合物因其电致变色特性而受到探索。这些材料在智能窗户、显示器和其他需要视觉吸引力的颜色变化的设备中显示出有希望的应用。这些聚合物的合成和表征强调了乙酯衍生物在开发具有独特电子特性的新型材料中的潜力 (P. Camurlu et al., 2005).

安全和危害

While specific safety data for 2-Acetylbutanoic-d5 Acid Ethyl Ester is not available, esters are generally considered flammable liquids and may cause skin irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling esters . In case of fire, CO2, dry chemical, or foam should be used for extinction .

未来方向

Stable isotope-labeled compounds like 2-Acetylbutanoic-d5 Acid Ethyl Ester are used in various fields such as metabolic research, environmental pollutant standards, clinical diagnostics, and organic chemistry . They allow researchers to study metabolic pathways in vivo in a safe manner . They are also used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

作用机制

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

Esters are known to undergo hydrolysis, a reaction catalyzed by esterases or by an acidic or basic environment, to produce alcohols and carboxylic acids .

Biochemical Pathways

The hydrolysis products of esters, namely alcohols and carboxylic acids, are involved in numerous biochemical pathways, including energy production, lipid metabolism, and signal transduction .

Pharmacokinetics

It is known that the compound is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may be well-absorbed in the body. The compound’s deuterium atoms (D) could potentially affect its metabolic stability and pharmacokinetic properties .

Result of Action

The hydrolysis products of esters, alcohols, and carboxylic acids, can have various effects on cellular functions, depending on their specific structures and the cells in which they are present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-butanoic-d5 Acid Ethyl Ester. For instance, the compound’s solubility in various solvents suggests that its absorption and distribution in the body could be influenced by the lipid content of tissues . Additionally, the presence of esterases and the pH of the environment could affect the rate of the compound’s hydrolysis .

属性

IUPAC Name |

ethyl 2-acetyl-3,3,4,4,4-pentadeuteriobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANYBNORCUPKZ-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675520 |

Source

|

| Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141327-44-8 |

Source

|

| Record name | Ethyl 2-(~2~H_5_)ethyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

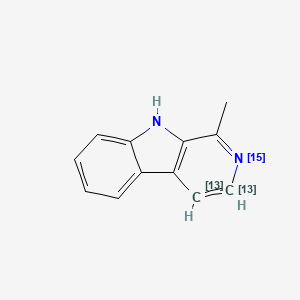

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)

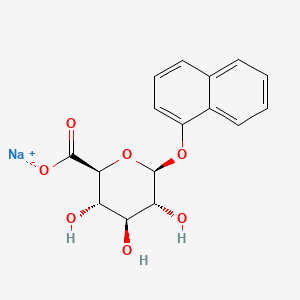

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)